
N-(4-ethoxyphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as EFOB or EFOB-1, is a synthetic compound that has gained significant attention in the field of scientific research. EFOB is a member of the oxadiazole family of compounds and has been studied for its potential use in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of N-(4-ethoxyphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, inhibit the growth of cancer cells, and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-ethoxyphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, this compound has been shown to have a high level of selectivity for certain enzymes, which makes it a promising candidate for drug development.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on different biological systems.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that this compound can reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease.
Another area of interest is the development of this compound derivatives that have improved selectivity and potency. This could lead to the development of more effective drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has shown promise in the treatment of various diseases. Its potential applications include anti-inflammatory and anti-cancer therapies. While there is still much to be learned about its mechanism of action, this compound is a promising candidate for drug development and further research.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction between 4-ethoxybenzoyl chloride and 3-(furan-2-yl)-1,2,4-oxadiazole-5-amine in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One such application is its use as an anti-inflammatory agent. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation.
Another potential application of this compound is its use as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-2-22-13-7-5-12(6-8-13)18-15(21)9-10-16-19-17(20-24-16)14-4-3-11-23-14/h3-8,11H,2,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFWOQABXCVSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

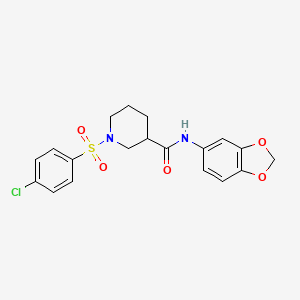
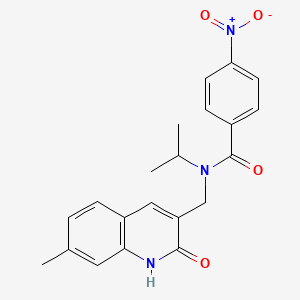
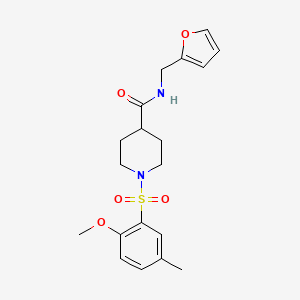
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7696448.png)
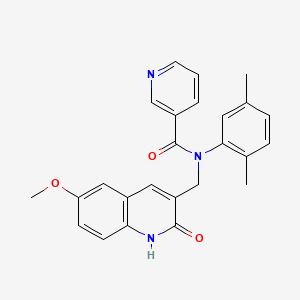
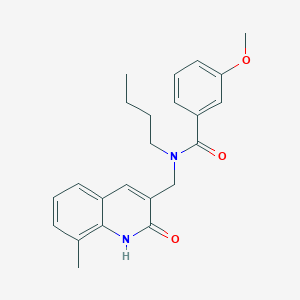
![ethyl 4-{[(2-methoxyethyl)carbamoyl]formamido}benzoate](/img/structure/B7696469.png)


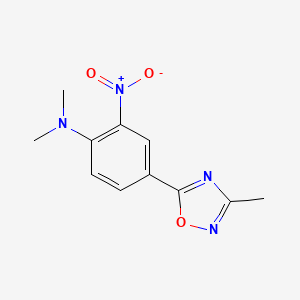
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696500.png)
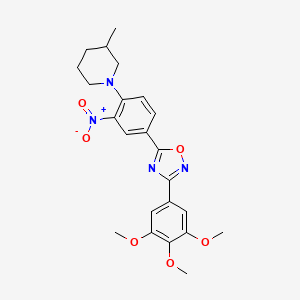

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696522.png)